![molecular formula C14H7Cl3F3N5O B2378049 [5-[3-Chlor-5-(trifluormethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorphenyl)methanon CAS No. 2059493-26-2](/img/structure/B2378049.png)
[5-[3-Chlor-5-(trifluormethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorphenyl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorophenyl)methanone is a complex organic compound featuring a unique combination of functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a valuable lead compound for pharmaceutical research.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorophenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions, including halogenation and trifluoromethylation.
Tetrazole formation: The tetrazole ring is formed by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling reactions: The pyridine and tetrazole intermediates are coupled using a suitable coupling agent, such as a palladium catalyst, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Wirkmechanismus
The mechanism by which [5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorophenyl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanone
- [2,6-Dichlorophenyl]methanone
- Tetrazole derivatives
Uniqueness
Compared to similar compounds, [5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorophenyl)methanone stands out due to its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, from drug discovery to materials science.
Eigenschaften
IUPAC Name |
[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3F3N5O/c15-7-2-1-3-8(16)10(7)13(26)25-12(22-23-24-25)11-9(17)4-6(5-21-11)14(18,19)20/h1-5,12H,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZYDBCDNVEVMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N2C(N=NN2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3F3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
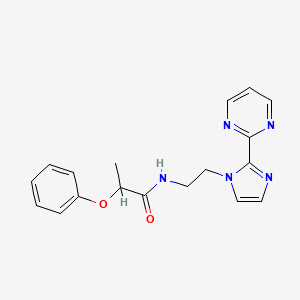
![3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2377973.png)
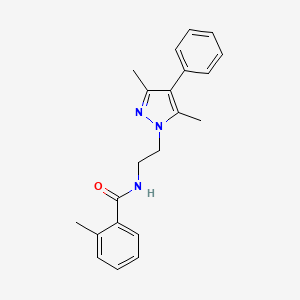
![2-(1-methyl-1H-indol-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2377975.png)
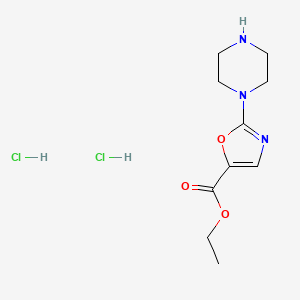
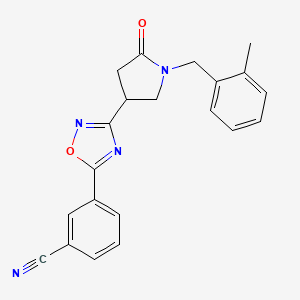
![1-[2-(2-Imidazol-1-ylethoxy)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea](/img/structure/B2377980.png)
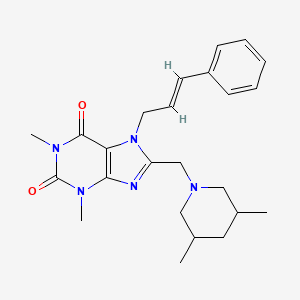
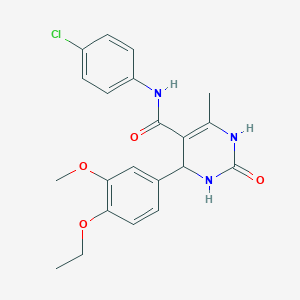
![1-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2377984.png)
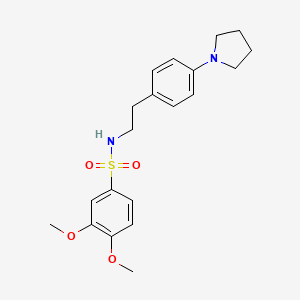
![4-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2377986.png)
![5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2377988.png)
![7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide](/img/structure/B2377989.png)
